N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is a useful research compound. Its molecular formula is C16H20N2O5 and its molecular weight is 320.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.13722174 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Several studies have focused on the synthesis of compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide for their potential antiviral properties. Compounds derived from similar spirocyclic frameworks have shown significant activity against influenza A and human coronavirus, highlighting the potential of these scaffolds in antiviral drug development (Çağla Begüm Apaydın et al., 2020; Çağla Begüm Apaydın et al., 2019).
Anticonvulsant Activity
The exploration of this compound related structures in the realm of neurological disorders has revealed compounds with promising anticonvulsant effects. Such compounds are evaluated for their ability to mitigate seizure activity, with some derivatives exhibiting comparable or superior protection to standard anticonvulsant drugs (J. Obniska, K. Kamiński, & E. Tatarczyńska, 2006).
Environmental and Analytical Applications
Spirocyclic derivatives, including those similar to this compound, have been investigated for their utility in environmental and analytical chemistry. For example, specific calixarene-based polymers incorporating spirocyclic units have demonstrated high efficiency in removing carcinogenic azo dyes from water, showing the versatility of these structures beyond pharmacological applications (E. Akceylan et al., 2009).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c19-15(18-5-3-16(4-6-18)22-9-10-23-16)17-12-1-2-13-14(11-12)21-8-7-20-13/h1-2,11H,3-10H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNWLJXUGXAPSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.